Imino(methyl)(oxan-4-yl)-lambda6-sulfanone

Description

Overview of Hypervalent Sulfur Chemistry

Hypervalent sulfur chemistry deals with sulfur compounds in which the sulfur atom formally possesses more than eight valence electrons. This phenomenon is characteristic of elements in the third period and beyond, where the availability of d-orbitals allows for an expanded octet. These compounds exhibit a diverse range of geometries and reactivity patterns that are distinct from their divalent sulfur counterparts. The concept of hypervalency provides a framework for understanding the bonding and structure of a variety of important functional groups, including sulfones, sulfonamides, and the sulfoximines to which Imino(methyl)(oxan-4-yl)-lambda6-sulfanone belongs.

The Lambda6-Sulfanone Functional Group: Structure and Bonding Principles

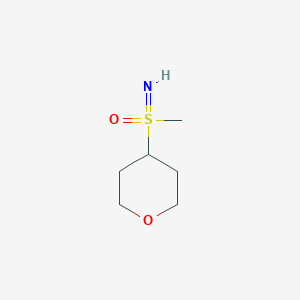

The lambda6-sulfanone functional group is characterized by a hexavalent sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms, with an additional imino group (=NH or =NR) attached to the sulfur. This arrangement results in a tetrahedral geometry around the sulfur center. The bonding in lambda6-sulfanones can be described using molecular orbital theory, which explains the stability of the hypervalent sulfur center without necessarily invoking d-orbital participation. The S=O and S=N bonds are highly polarized, contributing to the group's ability to engage in hydrogen bonding, a critical interaction in biological systems. bohrium.com

The structure of this compound incorporates a methyl group and an oxan-4-yl group attached to the sulfur atom of the lambda6-sulfanone core. The presence of the oxane (tetrahydropyran) ring introduces specific steric and electronic features to the molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | imino(methyl)(oxan-4-yl)-λ⁶-sulfanone |

| CAS Number | 1609964-42-2 |

| Canonical SMILES | CS(=N)(=O)C1CCOCC1 |

| InChI | InChI=1S/C6H13NO2S/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3 |

Data sourced from Fluorochem supplier information. fluorochem.co.uk

Historical Context of Sulfoximines and Related Sulfur(VI) Compounds

The chemistry of sulfoximines dates back several decades, but their exploration in medicinal chemistry has seen a significant surge in more recent times. bohrium.com Initially, the synthesis and characterization of these compounds were of primary academic interest. However, as the understanding of their chemical properties grew, so did the recognition of their potential as versatile building blocks in drug design. The development of new synthetic methodologies has been a key driver in the increased accessibility and application of sulfoximines. bohrium.com

Current Landscape of Academic Research on Lambda6-Sulfanones

Current academic research on lambda6-sulfanones, and sulfoximines in particular, is vibrant and multifaceted. A significant area of focus is the development of novel and efficient synthetic routes to access a wide array of sulfoximine-containing molecules. bohrium.com Furthermore, there is a growing interest in the application of sulfoximines as bioisosteres for other functional groups, such as sulfones and sulfonamides, in an effort to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. youtube.comdrughunter.com Recent studies have highlighted the ability of the sulfoximine (B86345) moiety to improve metabolic stability and aqueous solubility. bohrium.com Several sulfoximine-containing compounds have entered clinical trials, underscoring the translational potential of this functional group. nih.gov

Significance of this compound within the Sulfoximine Class

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from its structural features and the broader context of sulfoximine chemistry. The presence of the oxane ring, a common motif in medicinal chemistry, suggests potential for favorable interactions with biological targets. The methyl group provides a simple alkyl substituent, and the unsubstituted imino group offers a site for potential hydrogen bonding.

The primary importance of this compound likely lies in its role as a building block or a fragment in the synthesis of more complex molecules for drug discovery programs. Its structure combines the unique properties of the sulfoximine core with a saturated heterocyclic system, offering a distinct chemical space for exploration. The study of such molecules contributes to a deeper understanding of the structure-activity relationships within the sulfoximine class and aids in the rational design of future therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imino-methyl-(oxan-4-yl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKMTCWSBSWOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Imino Methyl Oxan 4 Yl Lambda6 Sulfanone

Precursor Synthesis and Functionalization of the Oxane Ring Moiety

The synthesis of the target compound would logically commence with the preparation of a suitably functionalized oxane (tetrahydropyran) ring. A common strategy involves the synthesis of 4-substituted tetrahydropyrans. Various methods exist for this, including the Prins cyclization of homoallylic alcohols with aldehydes, which can produce highly substituted tetrahydropyran-4-ol derivatives. organic-chemistry.org Another approach is the palladium-catalyzed hydroalkoxylation of δ-hydroxy olefins. organic-chemistry.org

For the purpose of synthesizing the target lambda6-sulfanone, a precursor such as 4-bromotetrahydropyran (B1281988) or tetrahydropyran-4-thiol would be a versatile starting material. 4-Bromotetrahydropyran can be reacted with a sulfur nucleophile, such as sodium thiomethoxide, to introduce the methylthio group at the 4-position, yielding 4-(methylthio)oxane. This sulfide (B99878) would be a direct precursor for subsequent oxidation and imination steps.

Alternatively, functionalization can be achieved via C-H activation. Palladium(II)/bis-sulfoxide catalysis in combination with a Lewis acid co-catalyst enables the synthesis of pyran motifs from a range of alcohols, suggesting a potential route to introduce functionality at the 4-position. organic-chemistry.org

Approaches for the Formation of the Imino-Sulfur(VI) Bond

The formation of the S=N bond is a critical step in the synthesis of sulfoximines. rsc.org The most direct and widely used method is the oxidative imination of a corresponding sulfoxide (B87167). oup.com Starting from 4-(methylthio)oxane, oxidation to the corresponding sulfoxide, (methyl)(oxan-4-yl)sulfoxide, would be the initial step. This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The subsequent imination of the sulfoxide is the key transformation. Several methods have been developed for this purpose:

Metal-Catalyzed Imination: Transition metal catalysts, particularly those based on copper, rhodium, and iron, are highly effective for the imination of sulfoxides. mdpi.com Copper(II) triflate, for example, can catalyze the reaction of sulfoxides with PhI=NTs (N-(p-tolylsulfonyl)imino)phenyliodinane) under mild conditions to afford N-tosylsulfoximines in high yields. thieme-connect.com Rhodium(II) acetate (B1210297) is another effective catalyst for imination using sulfonylamides in the presence of an iodine(III) oxidant like iodobenzene (B50100) diacetate. organic-chemistry.org This method is advantageous as it often proceeds with retention of configuration at the sulfur center if a chiral sulfoxide is used. organic-chemistry.org

Hypervalent Iodine Reagents: Metal-free processes using hypervalent iodine reagents have also been developed. mdpi.com A notable method involves the use of ammonium (B1175870) carbamate (B1207046) and (diacetoxyiodo)benzene (B116549) in methanol (B129727) to achieve a direct NH transfer to sulfoxides. mdpi.com This approach is particularly attractive for its mild conditions and the ability to install an unprotected NH group directly, which can be further functionalized if necessary.

Hazardous Reagents: Older methods, such as the use of sodium azide (B81097) with sulfuric acid to generate hydrazoic acid (HN₃) in situ, are effective but are now largely avoided due to the hazardous nature of the reagents. mdpi.com

The choice of imination method would depend on the desired N-substituent on the final imino(methyl)(oxan-4-yl)-lambda6-sulfanone. For an N-unsubstituted product, the hypervalent iodine-mediated NH transfer would be a suitable choice.

| Method | Reagents | Catalyst | Key Advantages | Key Disadvantages | Relevant Citations |

|---|---|---|---|---|---|

| Copper-Catalyzed Imination | PhI=NTs | Cu(I) or Cu(II) salts (e.g., CuOTf) | Mild conditions, high yields, stereospecific. | Requires pre-functionalized imino source, expensive catalysts. | oup.comthieme-connect.com |

| Rhodium-Catalyzed Imination | Sulfonamides, Iodobenzene diacetate | Rh₂(OAc)₄ | Mild conditions, good yields, can use simple amides. | Requires stoichiometric oxidant. | oup.comorganic-chemistry.org |

| Hypervalent Iodine-Mediated NH Transfer | Ammonium carbamate, PhI(OAc)₂ | None (Metal-free) | Direct formation of N-H sulfoximines, mild conditions, scalable. | Stoichiometric use of iodine(III) reagent. | mdpi.com |

| Azide-Based Imination | NaN₃, H₂SO₄ | None | Direct formation of N-H sulfoximines. | Highly hazardous (generates HN₃), harsh conditions. | mdpi.com |

Methylation Methodologies for the Sulfur Center

An alternative synthetic route would involve the formation of the S-methyl bond at a later stage. For instance, one could start with an oxan-4-yl sulfonimidoyl fluoride (B91410) and introduce the methyl group via nucleophilic substitution. However, the more common and convergent approach involves starting with a precursor that already contains the methyl group, such as 4-(methylthio)oxane.

Should a post-imination methylation strategy be considered, it would likely involve the deprotonation of an N-H sulfoximine (B86345) followed by reaction with a methylating agent like methyl iodide. However, this can lead to competitive N-methylation. A more controlled approach to C-functionalization at the sulfur center is the reaction of a sulfenamide (B3320178) with a diazo compound in the presence of a rhodium catalyst, followed by oxidation. nih.gov This method allows for the catalytic enantioselective synthesis of sulfilimines, which can then be oxidized to the corresponding sulfoximines. nih.gov

Stereoselective Synthesis of Lambda6-Sulfanone Scaffolds

The sulfur atom in this compound is a stereocenter. Achieving stereoselectivity is a significant aspect of modern synthetic chemistry, particularly for biologically active molecules. There are several established strategies for the asymmetric synthesis of sulfoximines:

Resolution of Racemates: Racemic sulfoximines can be separated into their constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as (+)-10-camphorsulfonic acid, followed by fractional crystallization. datapdf.com Chromatographic separation using a chiral stationary phase is also a common technique. nih.gov

Asymmetric Oxidation/Imination: A highly effective strategy involves the asymmetric oxidation of a sulfide to a chiral sulfoxide, followed by a stereospecific imination that proceeds with retention of configuration at the sulfur center. organic-chemistry.org Catalysts for asymmetric sulfide oxidation, such as those based on vanadium or titanium in the presence of a chiral ligand, are well-developed.

Catalytic Enantioselective Synthesis: Direct catalytic enantioselective methods are the most efficient. One such approach is the catalytic enantioselective sulfur alkylation of sulfenamides with diazo compounds, which produces chiral sulfilimines that can be oxidized to enantioenriched sulfoximines without loss of stereochemical integrity. nih.gov Another advanced method involves the enantioselective defluorinative substitution of iminosulfur oxydifluorides using organolithium reagents in the presence of a chiral ligand. researchgate.net This "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry allows for the modular and stereocontrolled assembly of chiral S(VI) compounds. researchgate.net

| Strategy | Description | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture via diastereomeric salt formation or chiral chromatography. | Well-established, can provide high enantiopurity. | Maximum theoretical yield of 50% for the desired enantiomer, requires a suitable resolving agent or chiral column. | datapdf.comnih.gov |

| Asymmetric Oxidation then Imination | Enantioselective oxidation of a sulfide to a chiral sulfoxide, followed by stereoretentive imination. | Can achieve high enantiomeric excess, leverages well-developed asymmetric oxidation methods. | Two-step process, requires a highly stereospecific imination step. | organic-chemistry.org |

| Catalytic Enantioselective Alkylation | Catalytic S-alkylation of sulfenamides with diazo compounds to form chiral sulfilimines, followed by oxidation. | Highly efficient, catalytic use of chiral source. | Requires specific precursors (sulfenamides, diazo compounds). | nih.gov |

| Asymmetric 3D-SuFEx | Chiral ligand-induced enantioselective substitution of iminosulfur oxydifluorides. | Modular, allows for divergent synthesis of various chiral S(VI) compounds with high stereocontrol. | Requires specialized starting materials (SOF₄), advanced technique. | researchgate.net |

Development of Novel Catalytic Methods for this compound Synthesis

Recent research has focused on developing more efficient, selective, and sustainable catalytic methods for sulfoximine synthesis. Copper catalysis has seen significant advancements, with both Cu(I) and Cu(II) salts proving effective for sulfoxide imination under very mild, often aerobic, and aqueous-tolerant conditions. thieme-connect.com This represents a significant improvement over earlier methods that required sensitive catalysts and inert atmospheres. thieme-connect.com

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of more complex, cyclic sulfoximines. nih.gov While not directly applicable to the synthesis of the acyclic sulfur core of the target molecule, these methods highlight the trend towards using C-H functionalization to build molecular complexity.

Photocatalysis also offers new avenues. Dehydrogenative coupling reactions of N-H sulfoximines with arenes have been achieved using visible light photocatalysis, demonstrating novel ways to functionalize the imino nitrogen. researchgate.net Electrochemical methods provide a "green" alternative, using electrons as a reagent to mediate sulfoxide imination, thus avoiding the need for chemical oxidants. organic-chemistry.org

Process Optimization and Scalability Considerations in this compound Production

Scaling up the synthesis of any chemical compound from the laboratory bench to industrial production requires careful optimization of reaction conditions. For the synthesis of a sulfoximine like the target compound, key considerations would include:

Reagent Selection: Avoiding hazardous reagents like azides is crucial for safety on a large scale. mdpi.com The use of stable, readily available, and cost-effective materials is paramount. The hypervalent iodine-mediated NH transfer has been successfully applied on a 30 kg scale in the pharmaceutical industry, demonstrating its scalability. mdpi.com

Catalyst Loading: Minimizing the loading of expensive transition metal catalysts (e.g., rhodium, palladium) is essential for economic viability. High-turnover catalysts are therefore highly desirable.

Solvent Choice: The use of "green" solvents, minimizing solvent volume, or using water as a solvent are important considerations for sustainable manufacturing. researchgate.net Reactions in aqueous media, sometimes facilitated by surfactants, are becoming more common. researchgate.net

Reaction Time and Temperature: Optimizing these parameters can significantly impact energy consumption and throughput. Reactions that proceed rapidly at or near room temperature are ideal. thieme-connect.com

Downstream Processing: The ease of product isolation and purification is a critical factor. Processes that minimize the number of steps and avoid difficult chromatographic separations are preferred.

Flow chemistry is an increasingly important technology for process optimization and scaling. Performing reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. mdpi.com

Isolation and Purification Techniques for Lambda6-Sulfanones

Sulfoximines are generally stable, often crystalline, polar compounds. Their purification typically relies on standard laboratory techniques.

Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity on a large scale.

Chromatography: For non-crystalline products or for the removal of closely related impurities, silica (B1680970) gel column chromatography is the most common purification method. nih.gov The polarity of sulfoximines means that solvent systems like ethyl acetate/hexane or dichloromethane/methanol are often employed.

Extraction: A typical workup procedure following a synthesis would involve quenching the reaction, followed by extraction of the product into an organic solvent. nih.gov Aqueous washes may be used to remove inorganic salts or water-soluble reagents. For example, after a reaction involving a Grignard reagent, the mixture is often quenched with a saturated aqueous solution of ammonium chloride before extraction. nih.gov

Precipitation: In some cases, the product may precipitate directly from the reaction mixture upon completion or after the addition of an anti-solvent, providing a simple and efficient method of isolation. nih.gov

The specific purification strategy would be determined by the physical properties of this compound and the nature of the impurities generated during the synthesis.

Mechanistic Investigations of Reactions Involving Imino Methyl Oxan 4 Yl Lambda6 Sulfanone

Reaction Pathways for the Formation of the Imino-Sulfur Bond

No specific studies detailing the reaction pathways for the formation of the imino-sulfur bond in Imino(methyl)(oxan-4-yl)-lambda6-sulfanone have been found. General methods for sulfoximine (B86345) synthesis, such as the NH transfer to a corresponding sulfoxide (B87167) using hypervalent iodine reagents, are known, but specific mechanistic data, kinetic studies, or computational analysis for this particular substrate are not documented. nih.gov

Mechanisms of Nucleophilic and Electrophilic Reactions at the Sulfur Center

There is no published research on the mechanisms of nucleophilic or electrophilic reactions specifically at the sulfur center of this compound.

Stereochemical Outcomes and Diastereoselectivity in Transformations of this compound

Information regarding the stereochemical outcomes or diastereoselectivity in transformations involving this compound is not available.

Role of the Oxan-4-yl Group in Modulating Reactivity and Selectivity

No studies have been published that investigate or describe the specific role of the oxan-4-yl group in modulating the reactivity and selectivity of this sulfoximine.

Rearrangement Reactions and Associated Mechanisms

There are no documented rearrangement reactions or associated mechanistic studies for this compound in the scientific literature.

Studies on Bond Dissociation and Formation Energies in this compound Reactivity

No experimental or theoretical studies on the bond dissociation and formation energies related to the reactivity of this compound have been found.

Advanced Spectroscopic Characterization Techniques Applied to Imino Methyl Oxan 4 Yl Lambda6 Sulfanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's connectivity and conformation.

The ¹H NMR spectrum of Imino(methyl)(oxan-4-yl)-lambda6-sulfanone is predicted to display distinct signals corresponding to the methyl, imino, and oxane ring protons. The sulfoximine (B86345) group, being strongly electron-withdrawing, will exert a significant deshielding effect on adjacent protons.

The key proton environments are:

S-Methyl Protons (S-CH₃): These three protons are expected to appear as a sharp singlet, as there are no adjacent protons for coupling. Based on data from similar methyl sulfoximines, the chemical shift is anticipated in the range of δ 2.9-3.2 ppm. rsc.org

Imino Proton (N-H): This proton typically presents as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent. Its chemical shift is highly dependent on solvent and concentration, but is generally expected between δ 2.5 and 4.0 ppm. rsc.org

Oxane Ring Protons: The tetrahydropyran (B127337) (oxane) ring exists in a dynamic equilibrium of chair conformations.

Methine Proton (H-4): The proton on the carbon directly attached to the sulfur atom is significantly deshielded and would appear as a complex multiplet around δ 3.2-3.6 ppm.

Methylene (B1212753) Protons (H-2, H-6): These protons are adjacent to the ring oxygen, leading to a downfield shift. The axial and equatorial protons are diastereotopic and would exhibit distinct chemical shifts and coupling constants, appearing as complex multiplets between δ 3.4 and 4.2 ppm.

Methylene Protons (H-3, H-5): These protons are adjacent to the C-4 carbon. They are also diastereotopic and would appear as multiplets in the more upfield region of the spectrum, likely between δ 1.6 and 2.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| S-CH₃ | 3.0 - 3.2 | Singlet (s) |

| N-H | 2.5 - 4.0 | Broad Singlet (br s) |

| H-4 (methine) | 3.2 - 3.6 | Multiplet (m) |

| H-2ax, H-6ax | 3.4 - 3.8 | Multiplet (m) |

| H-2eq, H-6eq | 3.8 - 4.2 | Multiplet (m) |

| H-3ax, H-5ax | 1.6 - 1.9 | Multiplet (m) |

| H-3eq, H-5eq | 1.9 - 2.2 | Multiplet (m) |

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms (O, S, N).

S-Methyl Carbon (S-CH₃): This carbon is expected to resonate in the range of δ 35-45 ppm. rsc.org

Oxane Ring Carbons:

C-4: The carbon atom directly bonded to the chiral sulfur center is expected to be found in the δ 55-65 ppm region.

C-2, C-6: These carbons, being adjacent to the ring oxygen, are the most deshielded carbons of the ring, with an expected chemical shift around δ 65-70 ppm. rsc.org

C-3, C-5: These methylene carbons are in a more typical aliphatic environment and are predicted to appear in the δ 30-35 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| S-CH₃ | 35 - 45 |

| C-4 | 55 - 65 |

| C-2, C-6 | 65 - 70 |

| C-3, C-5 | 30 - 35 |

¹⁵N NMR spectroscopy is a specialized technique that offers direct insight into the electronic environment of the nitrogen atom. However, it is often challenging due to the low natural abundance (0.37%) of the ¹⁵N isotope and its negative nuclear Overhauser effect (nOe). For sulfoximines, ¹⁵N NMR can definitively characterize the S=N bond. The chemical shift of the imino nitrogen would be highly characteristic of the sulfoximidoyl moiety. In many research applications, ¹⁵N-labeled reagents are used during synthesis to facilitate the acquisition of these spectra. rsc.org

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between H-4 and the protons at H-3/H-5, and between H-2/H-6 and H-3/H-5, confirming the connectivity within the oxane ring. It would also resolve the couplings between the axial and equatorial protons on the same methylene carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would provide unambiguous correlations between H-4 and C-4, H-2/H-6 and C-2/C-6, H-3/H-5 and C-3/C-5, and the methyl protons with the methyl carbon.

The oxane ring of this compound is not static but undergoes a rapid chair-to-chair ring interconversion at room temperature. This conformational flexibility can be studied using dynamic NMR (DNMR), typically by acquiring spectra at various temperatures (Variable Temperature NMR).

At room temperature, the fast interconversion leads to averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and eventually resolve into two distinct signals. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier (ΔG‡) for the ring-flipping process, providing valuable thermodynamic data about the molecule's conformational stability.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, primarily Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of molecular bonds. It is particularly useful for identifying key functional groups.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A distinct, moderately sharp absorption is expected in the 3300-3200 cm⁻¹ region, characteristic of the imine N-H bond. rsc.org

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and oxane ring groups will appear just below 3000 cm⁻¹.

S=O Stretch: The S=O bond in sulfoximines gives rise to a very strong and characteristic absorption band, typically found between 1250 and 1200 cm⁻¹. rsc.org

S=N Stretch: The S=N double bond vibration is generally found in the 1100-1000 cm⁻¹ region.

C-O-C Stretch: The ether linkage within the oxane ring will produce a strong, prominent band in the 1150-1050 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3200 | Medium, Sharp |

| C-H (aliphatic) | Stretch | 2980 - 2850 | Medium-Strong |

| S=O | Stretch | 1250 - 1200 | Strong |

| C-O-C | Asymmetric Stretch | 1150 - 1050 | Strong |

| S=N | Stretch | 1100 - 1000 | Medium |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No published FT-IR spectra or characteristic absorption data for this compound are available.

Raman Spectroscopy for Molecular Vibrations

There is no available Raman spectroscopic data or analysis of molecular vibrations for this compound in the scientific literature.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, including exact mass measurements and molecular formula confirmation for this compound, has not been reported.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

No GC-MS studies, including retention times and fragmentation patterns for this compound, are documented in available research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima and electronic transitions of this compound is not present in the current body of scientific literature.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this compound has not been determined, and as such, no crystallographic data (e.g., unit cell dimensions, bond lengths, bond angles) has been published.

Circular Dichroism (CD) Spectroscopy for Chiral this compound

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. In the context of this compound, which possesses a stereogenic sulfur center, CD spectroscopy serves as an invaluable tool for determining the absolute configuration of its enantiomers. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure.

The chirality of sulfoximines like this compound arises from the tetrahedral arrangement of four different substituents around the sulfur atom: an oxygen atom, an imino group, a methyl group, and an oxan-4-yl group. The distinct spatial arrangement of these groups in the two enantiomers leads to mirror-image CD spectra.

The CD spectrum of a chiral sulfoximine is characterized by Cotton effects, which are positive or negative peaks corresponding to specific electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. For complex molecules, the interpretation of CD spectra can be facilitated by theoretical calculations, such as time-dependent density functional theory (TD-DFT), which can predict the CD spectra for each enantiomer.

In the case of sulfoximines containing aromatic chromophores, the exciton (B1674681) coupling mechanism can be a dominant factor in the CD spectrum. This phenomenon occurs when two or more chromophores are in close proximity, leading to through-space electronic interactions that result in characteristic bisignate (two-branched) Cotton effects. While this compound lacks a strongly absorbing aromatic chromophore directly attached to the sulfur, electronic transitions associated with the S=O and S=N bonds, as well as the oxane ring, will give rise to a characteristic CD spectrum.

Detailed research findings on analogous chiral sulfoximines have demonstrated the utility of CD spectroscopy in assigning their absolute configurations. By comparing the experimentally obtained CD spectrum of a particular enantiomer of this compound with theoretically predicted spectra for the (R) and (S) configurations, an unambiguous assignment of its stereochemistry can be achieved.

Below is a representative data table illustrating the type of information that can be obtained from the CD spectrum of a chiral sulfoximine. The data is hypothetical and serves to exemplify the presentation of such research findings.

Interactive Data Table: Representative Circular Dichroism Data for a Chiral Sulfoximine

| Electronic Transition | Wavelength (λ) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] | Sign of Cotton Effect |

| n → σ* (S=O) | 210 | +15,000 | Positive |

| π → π* (S=N) | 235 | -8,000 | Negative |

| n → π* (C=O of a substituent) | 280 | +3,500 | Positive |

Note: The user can sort the data by clicking on the column headers.

The analysis of such data, in conjunction with computational modeling, provides a robust method for the advanced spectroscopic characterization of chiral this compound.

Computational and Theoretical Chemistry Studies of Imino Methyl Oxan 4 Yl Lambda6 Sulfanone

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular properties from first principles.

Density Functional Theory (DFT) Applications (e.g., B3LYP method)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The B3LYP method, a popular hybrid functional, has been successfully applied to a vast range of organic molecules to determine optimized geometries and electronic properties. Such studies provide foundational knowledge of a molecule's stability and reactivity. For instance, DFT calculations on other organic compounds, like tetrahalogenated Schiff bases, have been used to evaluate geometrical parameters and electronic properties. However, no published studies have applied the B3LYP method or other DFT functionals to Imino(methyl)(oxan-4-yl)-lambda6-sulfanone.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on quantum mechanics without the use of experimental data, are crucial for obtaining highly accurate molecular properties. These methods can be computationally intensive but offer a detailed understanding of a molecule's behavior. There are currently no available ab initio studies for this compound in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. Quantum mechanical approaches, including DFT, are popular for predicting NMR chemical shifts with reasonable accuracy. mdpi.com Machine learning techniques are also emerging as a rapid and accurate method for these predictions. researchgate.netnrel.gov While these methodologies are well-established, their specific application to predict the NMR chemical shifts or vibrational frequencies of this compound has not been reported.

Conformational Analysis and Energy Minima Searching

Most flexible molecules can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and understand the energy barriers between them. This information is critical for understanding a molecule's biological activity and physical properties. A comprehensive conformational analysis of this compound would be a necessary step in its theoretical characterization, but such a study is not currently available.

Molecular Orbital Theory and Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. materialsciencejournal.orgresearchgate.net Analysis of the HOMO and LUMO energy levels and their spatial distribution provides insight into a molecule's electrophilic and nucleophilic sites. For many organic molecules, DFT calculations are routinely used to determine these parameters. nih.govresearchgate.net However, a HOMO/LUMO analysis for this compound has not been published.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model chemical reactions, mapping out the energy landscape of a reaction pathway and identifying the transition states. These calculations are essential for understanding reaction mechanisms and predicting reaction rates. To date, no studies on the reaction pathways or transition states involving this compound have been reported in the scientific literature.

Solvation Models and Their Influence on this compound Properties

The local environment can significantly alter the properties of a molecule. Solvation models are computational methods designed to account for the effects of a solvent on a solute's behavior. These models are crucial for accurately predicting conformational preferences, electronic properties, and reactivity in a condensed phase. For this compound, the choice of solvation model can have a considerable impact on its calculated properties.

Solvation models are broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit models, on the other hand, represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to capture the bulk effects of the solvent.

Commonly used implicit solvation models in density functional theory (DFT) calculations include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). The SMD model, for instance, has been successfully applied in computational studies of cyclic sulfoximines to determine the Boltzmann-averaged free energies of different diastereomers in solution. chinesechemsoc.org

The influence of different solvents on the properties of this compound can be systematically investigated by employing a range of implicit solvation models. Key molecular properties that are sensitive to the solvent environment include the dipole moment, conformational energies, and the charges on the atoms of the sulfoximine (B86345) group.

For instance, the conformational equilibrium of the oxane ring in this compound, particularly the preference for axial versus equatorial substitution of the sulfoximine moiety, is expected to be solvent-dependent. A polar solvent would likely stabilize the conformer with the larger dipole moment. The table below illustrates hypothetical data on how the dipole moment and the relative energy of the axial and equatorial conformers of this compound might vary with the solvent environment, as predicted by DFT calculations using the SMD solvation model.

| Solvent | Dielectric Constant (ε) | Conformer | Calculated Dipole Moment (Debye) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.0 | Axial | 3.8 | 0.5 |

| Equatorial | 3.5 | 0.0 | ||

| Chloroform | 4.8 | Axial | 4.5 | 0.2 |

| Equatorial | 4.2 | 0.0 | ||

| Water | 78.4 | Axial | 5.2 | 0.0 |

| Equatorial | 4.9 | 0.1 |

This hypothetical data suggests that in the gas phase, the equatorial conformer is more stable. However, in a highly polar solvent like water, the axial conformer, with its larger dipole moment, becomes preferentially stabilized. Such computational insights are invaluable for understanding the behavior of this compound in different chemical and biological environments.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure of molecules and their interactions with other chemical species. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. This method is based on the electron density and its derivatives.

For this compound, NCI analysis can reveal a wealth of information about its intramolecular interactions. The presence of the sulfoximine group, with its S=O and S=N bonds, and the oxygen atom within the oxane ring, provides sites for potential hydrogen bonding and other electrostatic interactions.

An NCI plot typically displays isosurfaces of the reduced density gradient, colored according to the sign of the second eigenvalue of the electron density Hessian matrix. This coloring scheme allows for the differentiation of various types of interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weaker, delocalized interactions, like van der Waals forces.

Red isosurfaces signify repulsive interactions, often due to steric hindrance.

A theoretical NCI analysis of the equatorial conformer of this compound would likely highlight several key intramolecular interactions. For example, weak hydrogen bonds could exist between the hydrogen atoms on the oxane ring and the oxygen or nitrogen atoms of the sulfoximine group. Van der Waals interactions would be present between the methyl group and the oxane ring.

The table below provides a hypothetical summary of the types of non-covalent interactions that could be identified in this compound through NCI analysis, along with the interacting atoms and the nature of the interaction.

| Interaction Type | Interacting Atoms/Groups | Nature of Interaction | Expected NCI Plot Color |

|---|---|---|---|

| Weak Hydrogen Bond | Oxane C-H and Sulfoximine O | Attractive | Blue/Green |

| Weak Hydrogen Bond | Oxane C-H and Sulfoximine N | Attractive | Blue/Green |

| Van der Waals | Methyl Group and Oxane Ring | Attractive | Green |

| Steric Repulsion | Between closely spaced H atoms | Repulsive | Red |

By providing a visual and qualitative understanding of the forces that shape the molecular structure, NCI analysis is a powerful tool for rationalizing the conformational preferences and potential binding modes of this compound.

Structural Elucidation and Stereochemical Considerations for Imino Methyl Oxan 4 Yl Lambda6 Sulfanone

Molecular Geometry and Bond Parameters of the Lambda6-Sulfanone Core

The central feature of Imino(methyl)(oxan-4-yl)-lambda6-sulfanone is the λ6-sulfanone, or sulfoximine (B86345), core. The sulfur atom in a sulfoximine adopts a distorted tetrahedral geometry. wikipedia.org This geometry arises from the four groups surrounding the central sulfur: a methyl group, an oxan-4-yl group, a double-bonded oxygen atom (oxo group), and a double-bonded nitrogen atom (imino group).

| Parameter | Typical Value | Reference |

|---|---|---|

| S=O Bond Length | 1.43 - 1.45 Å | nih.gov |

| S=N Bond Length | 1.52 - 1.56 Å | whiterose.ac.uk |

| S-C (methyl) Bond Length | 1.76 - 1.78 Å | nih.gov |

| S-C (oxane) Bond Length | 1.78 - 1.82 Å | whiterose.ac.uk |

| O=S=N Bond Angle | ~120° | nih.gov |

| C-S-C Bond Angle | ~105° | whiterose.ac.uk |

| O=S-C Bond Angle | ~108° | nih.gov |

Conformational Analysis of the Oxane Ring and its Substituents

The oxane (tetrahydropyran) ring, like cyclohexane, is not planar and predominantly adopts a stable chair conformation to minimize angle and torsional strain. acs.orgbeilstein-archives.org In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the general plane of the ring) positions.

For a 4-substituted oxane such as this compound, the bulky imino(methyl)-λ6-sulfanone group will have a strong energetic preference for the equatorial position. This preference minimizes unfavorable 1,3-diaxial interactions with the hydrogen atoms on carbons 2 and 6 of the oxane ring. beilstein-journals.org The molecule exists in a dynamic equilibrium between two chair conformers, but the conformer with the sulfoximine group in the equatorial position is significantly lower in energy and thus is the major conformer present at room temperature. researchgate.net

Stereochemistry at the Sulfur Center: Chirality and Isomerism

A key feature of this compound is the presence of a stereogenic center at the sulfur atom. researchgate.net A sulfur atom becomes a chiral center when it is bonded to four different groups. In this molecule, the four groups are:

An oxo group (=O)

An imino group (=NH)

A methyl group (-CH₃)

An oxan-4-yl group

This arrangement means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The presence of this sulfur-based chirality is a critical aspect of the molecule's three-dimensional structure and has significant implications for its interactions with other chiral molecules. longdom.org

Diastereomeric and Enantiomeric Purity Assessment Methods

Determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound like this compound is crucial in many chemical applications. Several analytical techniques are employed for this purpose. longdom.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is a common and effective method. longdom.org The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is used. libretexts.org

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers, which have distinct NMR spectra, allowing for the integration of signals to determine the enantiomeric ratio. libretexts.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of covalently bonded diastereomers. Diastereomers have different physical properties and distinct NMR spectra, enabling their quantification. nih.gov

Influence of Stereochemistry on Molecular Recognition (general academic perspective, not biological activity)

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The stereochemistry of a molecule plays a pivotal role in these recognition events. nih.govnumberanalytics.com The distinct three-dimensional arrangement of enantiomers means they will interact differently with other chiral entities, such as a chiral surface or another chiral molecule.

This principle is the basis for chiral chromatography, where a chiral stationary phase recognizes and binds one enantiomer more strongly than the other, enabling their separation. nih.gov In supramolecular chemistry, the specific stereochemistry of a building block can dictate the handedness and structure of a larger, self-assembled complex. acs.orgrsc.org The formation of a stable supramolecular assembly often depends on a high degree of stereochemical complementarity between the interacting components, akin to a lock and key mechanism. nih.govmdpi.com The difference in spatial arrangement affects the strength and nature of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), leading to diastereomeric interactions with differing energies.

Crystallographic Analysis of this compound and its Derivatives

Single-crystal X-ray crystallography is the most definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. whiterose.ac.uk While a specific crystal structure for this compound has not been reported in publicly accessible databases, such an analysis would provide invaluable information.

A crystallographic study would unambiguously determine:

Bond lengths and angles: Precise measurements of all bonds and angles within the molecule, confirming the geometry of the sulfoximine core and the oxane ring. acs.org

Conformation: The exact chair conformation of the oxane ring and the axial or equatorial position of the sulfoximine substituent would be visualized.

Absolute Stereochemistry: For a single enantiomer, X-ray crystallography can determine the absolute (R) or (S) configuration at the chiral sulfur center.

Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice and what intermolecular forces (like hydrogen bonding from the imino group) stabilize the structure.

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | e.g., a=8.5 Å, b=10.2 Å, c=9.8 Å, β=95° |

| Volume (V) | The volume of the unit cell. | e.g., 845 ų |

| Z | The number of molecules per unit cell. | e.g., 4 |

| R-factor | An indicator of the quality of the structural model fit to the data. | < 0.05 for a good quality structure |

Synthesis and Reactivity of Imino Methyl Oxan 4 Yl Lambda6 Sulfanone Derivatives and Analogs

Systematic Modification of the Oxane Ring Moiety

The oxane (tetrahydropyran) ring is a common motif in many biologically active molecules. Its modification in the context of a sulfoximine (B86345) substituent would likely involve either derivatization of a pre-formed oxane-substituted sulfoximine or the synthesis of the sulfoximine from an already modified oxane precursor.

Synthesis from Modified Oxane Precursors: A common route to sulfoximines starts from the corresponding sulfide (B99878). mdpi.com Therefore, substituted (4-methylthio)oxanes could serve as precursors. These sulfides can be oxidized to the corresponding sulfoxides, which are then iminated to form the NH-sulfoximine.

Step 1: Oxidation: The sulfide is oxidized to a sulfoxide (B87167) using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Imination: The sulfoxide is then converted to the sulfoximine. Modern methods often employ hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), in the presence of an ammonia source like ammonium (B1175870) carbamate (B1207046), which facilitates a direct NH transfer. nih.gov Iron-catalyzed methods using an arylhydroxylamine derivative as the NH-donor have also been developed. nih.gov

Modifications to the oxane ring, such as the introduction of alkyl, aryl, or functionalized substituents at positions other than C4, would be carried out prior to the sulfoximine formation sequence. The inherent ring strain in four-membered rings like oxetanes makes their synthesis via intramolecular cyclization challenging, often requiring anions and good leaving groups for acceptable yields. acs.org While oxane is a six-membered ring and less strained, similar principles of intramolecular cyclization of functionalized acyclic precursors can be applied to generate diverse oxane scaffolds.

Reactivity of the Oxane Ring: The oxane ring itself is generally stable under many reaction conditions. However, functional groups on the ring could be manipulated. For example, a hydroxyl group could be further functionalized, or a double bond could be introduced and subsequently derivatized. Ring-opening and ring-expansion reactions are also possibilities under specific conditions, potentially leading to novel heterocyclic systems. jyu.fi

Variation of the N-Substituent on the Imino Group

The nitrogen atom of the NH-sulfoximine is nucleophilic and serves as a key handle for diversification. bohrium.com A wide array of N-functionalized derivatives can be synthesized through various coupling reactions. nih.gov

N-Arylation: The coupling of NH-sulfoximines with aryl partners is a well-established transformation. Common methods include:

Copper-catalyzed coupling: Using arylboronic acids in the presence of a copper catalyst. organic-chemistry.org

Palladium-catalyzed coupling: Employing aryl bromides as coupling partners. organic-chemistry.org

Metal-free arylation: Using aryne intermediates generated in situ. rwth-aachen.de

Photocatalytic methods: Dual nickel photocatalysis allows for the coupling of NH-sulfoximines with bromoarenes under mild conditions. organic-chemistry.org

N-Acylation and N-Sulfonylation: The imino group can be readily acylated or sulfonylated.

N-Acylation: This can be achieved using carboxylic acids, acid chlorides, or aldehydes under oxidative conditions. nih.gov Visible-light-promoted methods have been developed for the reaction with aldehydes. nih.gov

N-Sulfonylation: Oxidative N-S bond formation between NH-sulfoximines and sodium alkyl-sulfinates provides N-sulfonyl sulfoximines. nih.gov

N-Alkylation and N-Alkynylation:

N-Alkylation: Direct N-alkylation can be challenging due to potential over-alkylation or competing reactions. However, specific methods have been developed.

N-Alkynylation: Copper-catalyzed oxidative cross-coupling reactions with terminal alkynes afford N-alkynylated sulfoximines. rwth-aachen.de These derivatives are versatile intermediates for further transformations. acs.org

The table below summarizes some common methods for N-functionalization of sulfoximines.

| N-Substituent | Reagent/Catalyst System | Reaction Type |

| Aryl | Arylboronic acid / Cu(I) catalyst | Cross-coupling |

| Aryl | Aryl bromide / Pd catalyst | Cross-coupling |

| Aroyl | Aldehyde / Visible light, oxidant | Oxidative Acylation |

| Sulfonyl | Sodium sulfinate / I₂, H₂O₂ | Oxidative Sulfonylation |

| Alkynyl | Terminal alkyne / Cu catalyst | Oxidative Cross-coupling |

Exploration of Different S-Alkyl and S-Aryl Substituents

Replacing the S-methyl group with other alkyl or aryl substituents would significantly impact the steric and electronic properties of the molecule. The synthesis of such analogs would typically start from a different sulfide precursor, R-S-(oxan-4-yl).

Synthesis of S-Alkyl and S-Aryl Analogs: The general synthetic route involves the oxidation of the corresponding sulfide to a sulfoxide, followed by imination. nih.gov This approach is highly modular, allowing for the introduction of a wide variety of S-substituents.

S-Aryl Analogs: Synthesized from aryl 4-oxanyl sulfides. The electronic properties of the aryl ring (electron-donating or electron-withdrawing groups) can influence the reactivity of the resulting sulfoximine.

S-Alkyl Analogs: Synthesized from alkyl 4-oxanyl sulfides. The steric bulk of the alkyl group can play a significant role in the accessibility of the sulfur and nitrogen centers. For instance, S-cyclopropyl-S-phenyl sulfoximine has been used in reactions with arynes. acs.org

An alternative strategy involves the S-alkylation of sulfinamides, which can be generated in situ from β-sulfoximine esters. organic-chemistry.org This method provides an efficient route to various α-arylated sulfoximines. organic-chemistry.org

Studies on Structure-Reactivity Relationships within the Imino(methyl)(oxan-4-yl)-lambda6-sulfanone Family

The reactivity of a sulfoximine is governed by the interplay of its substituents.

N-Substituents: Unsubstituted NH-sulfoximines are weakly basic and can act as nucleophiles or hydrogen bond donors. researchgate.net N-acylation or N-sulfonylation withdraws electron density from the nitrogen, reducing its nucleophilicity and increasing the acidity of the N-H proton (if present). N-aryl groups can also modulate the electronic properties.

Oxane Ring: While often considered a relatively inert scaffold, substituents on the oxane ring can exert steric or electronic effects. The oxygen atom in the ring can influence the molecule's polarity and solubility. In medicinal chemistry, the replacement of carbocyclic rings with heterocycles like oxane can improve properties such as metabolic stability and solubility. nih.govnih.gov

The table below illustrates how different substituents might influence the properties of the sulfoximine.

| Modification | Potential Effect on Reactivity/Properties |

| N-Acylation | Decreased N-nucleophilicity; increased acidity of remaining N-H proton. |

| N-Arylation (with EWG) | Decreased N-basicity; potential for π-stacking interactions. |

| S-Aryl substitution | Modulated S-electrophilicity; altered steric profile. |

| S-tert-Butyl substitution | Increased steric hindrance around the sulfur center. |

| Oxane ring hydroxylation | Increased polarity and hydrogen bonding capability. |

Preparation and Characterization of Isotopically Labeled Analogs for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. acs.org For the this compound family, labeling could be incorporated at several positions.

Synthesis of Labeled Analogs:

¹⁵N-Labeling: ¹⁵N-labeled sulfoximines can be synthesized using ¹⁵N-labeled ammonia sources, such as ¹⁵N-ammonium acetate (B1210297), in the hypervalent iodine-mediated imination of sulfoxides. mdpi.com This allows for the direct tracking of the nitrogen atom in subsequent reactions using techniques like ¹⁵N NMR spectroscopy or mass spectrometry.

²H (Deuterium) and ¹³C-Labeling: These isotopes can be incorporated by using labeled starting materials. For example, a ¹³C-labeled methyl group could be introduced using ¹³C-methyl iodide in a suitable synthetic step. Deuterium could be incorporated into the oxane ring or the S-methyl group to study kinetic isotope effects, which help in determining the rate-limiting step of a reaction. rwth-aachen.de

Applications in Mechanistic Studies: Labeled analogs can be used to:

Track the fate of atoms during a reaction.

Distinguish between different possible reaction pathways.

Determine kinetic isotope effects to identify rate-determining steps.

Aid in the structural elucidation of reaction intermediates and products using mass spectrometry and NMR. acs.org

Comparative Analysis of Related Sulfoximine Compounds

Sulfoximines are often considered as aza-analogs of sulfones and are frequently used as bioisosteres for sulfones and sulfonamides in drug design. bohrium.comdrughunter.com

Sulfoximines vs. Sulfones:

Structure: Sulfones (R-SO₂-R') have two oxygen atoms attached to the sulfur, while sulfoximines (R-SO(NH)-R') have one oxygen and one imino group. This gives the sulfoximine an additional vector for chemical modification at the nitrogen atom. nih.gov

Properties: The NH group in a sulfoximine can act as a hydrogen bond donor, a feature absent in sulfones. Sulfoximines are generally more polar and can exhibit higher aqueous solubility compared to their sulfone counterparts. nih.gov

Reactivity: The NH group provides a site of nucleophilicity and allows for a range of derivatization reactions not possible with sulfones.

Sulfoximines vs. Sulfonamides:

Structure: Sulfonamides (R-SO₂-NR'R'') have a nitrogen atom directly attached to the sulfonyl group. In sulfoximines, the substituents (R and R') are attached to the sulfur via carbon-sulfur bonds.

Properties: The stereochemical and electronic properties differ significantly. The tetrahedral sulfur in a sulfoximine can be a stable chiral center. researchgate.net Sulfoximines are generally found to be metabolically more stable than sulfonamides in many biological systems. nih.gov

The unique combination of stability, polarity, and synthetic versatility has led to a surge in the use of sulfoximines in medicinal chemistry, with several sulfoximine-containing compounds entering clinical trials. nih.govnih.gov

Emerging Research Directions and Future Perspectives for Imino Methyl Oxan 4 Yl Lambda6 Sulfanone

Advanced Synthetic Methodologies for Highly Substituted Lambda6-Sulfanones

The synthesis of complex sulfoximines, such as highly substituted derivatives of Imino(methyl)(oxan-4-yl)-lambda6-sulfanone, is a key area of future research. Traditional methods often face limitations in terms of substrate scope and stereocontrol. However, recent breakthroughs in synthetic organic chemistry are set to revolutionize the accessibility of these compounds.

One of the most promising avenues is the use of transition-metal-catalyzed C-H activation . This strategy allows for the direct functionalization of C-H bonds, offering a more efficient and atom-economical approach to building molecular complexity. For instance, rhodium and ruthenium-catalyzed systems have been successfully employed for the synthesis of cyclic sulfoximines through intramolecular C-H amination. Future research will likely focus on adapting these methods for the intermolecular synthesis of highly substituted acyclic sulfoximines, including analogs of this compound.

Another critical area is the development of novel asymmetric synthetic methods to control the stereochemistry at the sulfur center. Chiral sulfoximines are of particular interest due to their potential applications as chiral auxiliaries and ligands in asymmetric catalysis. Recent progress includes stereospecific S-alkylation and S-arylation of chiral sulfinamides, providing a pathway to enantiomerically enriched sulfoximines. The application of these methods to the oxane-containing scaffold of the target molecule will be a significant step forward.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Transition-Metal-Catalyzed C-H Activation | Direct and efficient introduction of substituents on the oxane ring or methyl group. |

| Asymmetric Synthesis | Access to enantiomerically pure forms for applications in catalysis and medicinal chemistry. |

| One-Pot Procedures | Increased efficiency, reduced waste, and simplified scale-up for industrial applications. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to industrial-scale production necessitates the adoption of modern technologies. Flow chemistry and automated synthesis platforms represent two of the most impactful trends in this regard.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of sulfoximines. These include enhanced safety, improved reaction control, and the potential for higher yields and purities. The synthesis of NH-sulfoximines has already been successfully demonstrated using flow reactors, highlighting the feasibility of this approach. longdom.orgresearchgate.net The development of a continuous flow process for the synthesis of this compound would be a significant advancement, enabling safer and more efficient production.

Automated synthesis platforms can further accelerate the discovery and optimization of novel sulfoximine (B86345) analogs. These systems can perform a large number of reactions in parallel, allowing for the rapid screening of different starting materials, catalysts, and reaction conditions. Integrating automated platforms with computational design tools could create a powerful workflow for the de novo design and synthesis of this compound derivatives with desired properties. While the broader field of organic synthesis is seeing a rapid growth in automation, its specific application to sulfoximine synthesis is an area ripe for exploration. nih.gov

Computational Design of Novel this compound Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design novel analogs with tailored properties.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of sulfoximines. This understanding can guide the rational design of new synthetic targets. For example, DFT studies can help predict the most likely sites for functionalization and the impact of different substituents on the molecule's properties.

Furthermore, molecular modeling and virtual screening techniques can be used to explore the potential interactions of this compound analogs with biological targets. This can accelerate the identification of promising candidates for development as therapeutic agents. By creating a virtual library of derivatives and docking them into the active sites of relevant proteins, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. The synthesis and evaluation of sulfoximine analogues of existing drugs has already shown promise, indicating the potential of this approach. nih.govnih.gov

Exploration of Unconventional Reactivity Patterns

While the fundamental reactivity of sulfoximines is relatively well-understood, there is still much to be discovered about their unconventional reactivity patterns . Exploring these novel transformations can open up new avenues for the synthesis of complex molecules.

One area of interest is the participation of sulfoximines in cycloaddition reactions . For example, N-alkynylated sulfoximines have been shown to undergo [2+2]-cycloadditions with ketenes. Investigating the potential of this compound and its derivatives to participate in a wider range of cycloadditions and other pericyclic reactions could lead to the development of novel synthetic methodologies.

Another emerging area is the use of sulfoximines in photocatalysis . Dual nickel photocatalysis has been successfully employed for the N-arylation of NH-sulfoximines. Exploring the photochemical properties of this compound and its potential to engage in novel light-mediated transformations is a promising direction for future research.

Development of this compound as Synthetic Auxiliaries or Ligands

The chiral nature of many sulfoximines makes them attractive candidates for use as chiral auxiliaries and ligands in asymmetric catalysis . The sulfonimidoyl group can act as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent centers. jiangnan.edu.cn

The development of this compound-based chiral auxiliaries could provide new tools for the stereoselective synthesis of a wide range of organic molecules. The oxane moiety offers a unique structural feature that could influence the stereochemical course of reactions in novel ways.

Furthermore, sulfoximines have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. longdom.org The synthesis of chiral this compound derivatives and their evaluation as ligands in catalysis could lead to the discovery of new and highly efficient catalytic systems for important organic transformations.

New Analytical Techniques for Complex Sulfoximine Mixtures

As the synthesis of increasingly complex sulfoximines and their analogs becomes more common, the development of new analytical techniques for their separation and characterization will be crucial. This is particularly important for chiral sulfoximines, where the ability to separate and quantify enantiomers is essential.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, are the current state-of-the-art for the enantioseparation of sulfoximines. longdom.org Future research will likely focus on the development of new chiral stationary phases with improved selectivity for a broader range of sulfoximine structures.

Beyond chromatography, other analytical techniques could also play a significant role. Capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) are powerful separation techniques that could be adapted for the analysis of complex sulfoximine mixtures. mdpi.com Additionally, advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy , including the use of chiral solvating agents, will be important for the structural elucidation and characterization of novel sulfoximine compounds. jiangnan.edu.cnlongdom.org

Interdisciplinary Research Opportunities in Lambda6-Sulfanone Chemistry

The unique structural and electronic properties of lambda6-sulfanones, including this compound, make them attractive targets for a wide range of interdisciplinary research .

In medicinal chemistry , sulfoximines are increasingly being recognized as valuable pharmacophores. chemrxiv.org They can act as bioisosteres for sulfones and sulfonamides, and their ability to engage in hydrogen bonding interactions makes them attractive for targeting a variety of biological systems. nih.govnih.gov The exploration of this compound and its analogs as potential therapeutic agents for various diseases is a highly promising area of future research.

In agrochemicals , sulfoximines have already found application as insecticides. The development of novel this compound derivatives could lead to the discovery of new and more effective crop protection agents. mdpi.com

Furthermore, the potential of lambda6-sulfanones in materials science is an area that is beginning to be explored. Their unique electronic properties and ability to coordinate with metals suggest that they could find applications in areas such as organic electronics and catalysis.

The future of this compound is intrinsically linked to the broader advancements in sulfoximine chemistry. As new synthetic methods are developed, and our understanding of the properties and reactivity of these fascinating molecules deepens, we can expect to see a wealth of new applications emerge across a wide range of scientific disciplines.

Q & A

Q. What are the critical parameters for synthesizing Imino(methyl)(oxan-4-yl)-lambda6-sulfanone with high purity?

Synthesis optimization requires precise control of temperature (typically 50–80°C), reaction time (12–24 hours), and inert atmosphere conditions to minimize oxidation or decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the compound from byproducts like unreacted imino precursors or sulfonyl intermediates . Yield improvements (>70%) are achievable by adjusting stoichiometric ratios of methylamine and oxan-4-yl sulfonyl chloride.

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the oxan-4-yl ring (δ 3.5–4.0 ppm for ether oxygen protons) and methyl-imino group (δ 2.1–2.3 ppm).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect trace impurities .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 234.08) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays targeting sulfonamide-responsive pathways, such as:

- Enzyme inhibition: Test against carbonic anhydrase isoforms (e.g., CA-II) using spectrophotometric methods (ΔA₃₄₀ nm) .

- Antimicrobial activity: Broth microdilution assays (MIC values) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ thresholds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ or MIC values often arise from variations in assay conditions. Standardize protocols by:

- Buffer composition: Use consistent pH (7.4) and ionic strength (e.g., PBS) to stabilize sulfonamide-protein interactions .

- Control compounds: Include reference inhibitors (e.g., acetazolamide for CA-II) to validate assay sensitivity .

- Dose-response curves: Triplicate measurements across 8–10 concentration points to reduce variability .

Q. How can computational modeling predict reaction pathways for novel derivatives?

- Density Functional Theory (DFT): Calculate transition-state energies for sulfonamide bond formation or ring-opening reactions of the oxan-4-yl moiety.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on conformational stability .

- Docking studies: Predict binding affinities to target proteins (e.g., CA-II) using AutoDock Vina with flexible side-chain adjustments .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (ka/kd rates) to immobilized enzymes or receptors .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Metabolomics: LC-MS-based profiling to identify downstream metabolic perturbations (e.g., altered TCA cycle intermediates) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data across studies?

- Batch variability: Compare NMR spectra of multiple synthesis batches to identify solvent residue (e.g., dichloromethane) or hydration artifacts.

- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or tautomeric forms .

- Cross-lab validation: Collaborate with independent labs to replicate key findings (e.g., melting point, solubility) .

Methodological Tables

Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–70°C | >70% yield, <5% byproducts |

| Reaction Time | 18 hours | Complete conversion of sulfonyl chloride |

| Solvent | Anhydrous THF | Enhanced oxan-4-yl ring stability |

| Purification | Gradient chromatography | Purity >95% (HPLC) |

| Source: Adapted from synthesis protocols in . |

Table 2. Comparative Biological Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.